1-(4-Methoxyphenoxy)propan-2-amine
Overview
Description
1-(4-Methoxyphenoxy)propan-2-amine is an organic compound with the molecular formula C10H15NO2 It is characterized by a methoxyphenyl group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenoxy)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)propan-2-ol, which is then converted to the amine via reductive amination. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques. For instance, the compound can be synthesized by reacting 4-methoxyphenol with propylene oxide in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . This method is advantageous due to its high yield and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenoxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1-(4-Methoxyphenoxy)propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including its role as a ligand in receptor studies.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenoxy)propan-2-amine involves its interaction with specific molecular targets. It acts as a ligand for certain receptors, modulating their activity. For example, it may bind to adrenergic receptors, influencing cardiovascular function by altering neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)propan-1-amine: Similar structure but differs in the position of the amine group.
4-Methoxyamphetamine: Shares the methoxyphenyl group but has a different backbone.
Uniqueness
1-(4-Methoxyphenoxy)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxyphenyl group and propan-2-amine backbone make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
1-(4-methoxyphenoxy)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFNBPVBEYMDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.